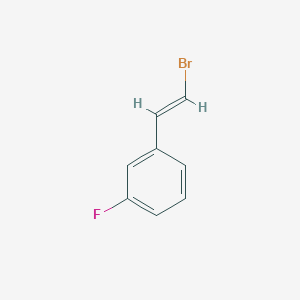![molecular formula C12H19NO2 B13064860 5-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13064860.png)
5-[(Tert-butylamino)methyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Tert-butylamino)methyl]-2-methoxyphenol is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is known for its unique chemical structure, which includes a tert-butylamino group attached to a methoxyphenol core. It is used in various chemical applications due to its distinctive properties.
Preparation Methods
The synthesis of 5-[(Tert-butylamino)methyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
5-[(Tert-butylamino)methyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the tert-butylamino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(Tert-butylamino)methyl]-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: This compound is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-[(Tert-butylamino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5-[(Tert-butylamino)methyl]-2-methoxyphenol can be compared with similar compounds such as:
2-Methoxyphenol: Lacks the tert-butylamino group, resulting in different chemical properties and reactivity.
Tert-butylamine: Does not have the methoxyphenol core, leading to different applications and uses.
Other substituted phenols: Compounds with different substituents on the phenol ring exhibit varying chemical behaviors and applications.
The uniqueness of this compound lies in its combination of the tert-butylamino group and the methoxyphenol core, which imparts distinctive chemical and physical properties.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
5-[(tert-butylamino)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)13-8-9-5-6-11(15-4)10(14)7-9/h5-7,13-14H,8H2,1-4H3 |
InChI Key |
LUXNDZXBBXFSRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S)-2-[[4-[2-(8-amino-4-hydroxy-10-oxo-2-oxa-5,7,9-triazatricyclo[4.4.0.01,3]deca-5,7-dien-3-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B13064850.png)
![2-Methyl-7-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13064854.png)
